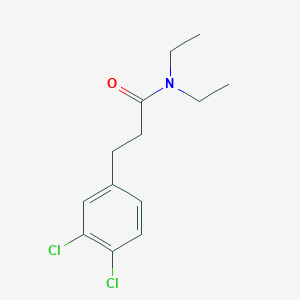

3,4-Dichloro-N,N-diethylhydrocinnamamide

Description

3,4-Dichloro-N,N-diethylhydrocinnamamide is a substituted phenylpropionamide featuring a benzene ring with 3,4-dichloro substituents, a three-carbon hydrocinnamoyl backbone, and N,N-diethylamide groups. The compound’s synthesis likely involves coupling 3,4-dichlorophenylpropionic acid derivatives with diethylamine, though direct evidence for its preparation is absent in the reviewed materials.

Properties

CAS No. |

90207-29-7 |

|---|---|

Molecular Formula |

C13H17Cl2NO |

Molecular Weight |

274.18 g/mol |

IUPAC Name |

3-(3,4-dichlorophenyl)-N,N-diethylpropanamide |

InChI |

InChI=1S/C13H17Cl2NO/c1-3-16(4-2)13(17)8-6-10-5-7-11(14)12(15)9-10/h5,7,9H,3-4,6,8H2,1-2H3 |

InChI Key |

BFHRGATUTRRSQC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CCC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N,N-diethylhydrocinnamamide typically involves the reaction of 3,4-dichlorobenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N,N-diethylhydrocinnamamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3,4-Dichloro-N,N-diethylhydrocinnamamide. These products have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

3,4-Dichloro-N,N-diethylhydrocinnamamide is used in a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N,N-diethylhydrocinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

3,4-Dichloro-N,N-diethylbenzamide (23c)

- Structure : Benzamide core (amide directly attached to benzene) with 3,4-dichloro and N,N-diethyl groups.

- Synthesis : Prepared via reaction of 3,4-dichlorobenzoyl chloride with diethylamine, yielding 100% purity after purification .

- Key Difference : Lacks the three-carbon hydrocinnamoyl chain, resulting in reduced conformational flexibility compared to the target compound.

3',4'-Dichlorocyclohexanecarboxanilide

- Structure : Cyclohexane ring replaces the benzene core, with 3,4-dichloro and anilide groups.

- Key Difference: The non-aromatic cyclohexane ring alters electronic properties and steric interactions .

Substituent Modifications

3,4-Dichloro-N,N-bis(1-methylpropyl)benzamide

- Structure : N,N-bis(1-methylpropyl) groups instead of diethyl.

- Synthesis : Derived from 3,4-dichlorobenzoyl chloride and branched amines.

- Key Difference : Bulkier substituents increase steric hindrance .

- Implications : May reduce solubility in polar solvents but enhance lipid bilayer penetration.

AH-7921 (3,4-Dichloro-N-[(1-dimethylamino)cyclohexylmethyl]benzamide)

- Structure: Cyclohexylmethyl-dimethylamino substituent.

- Activity : A µ-opioid receptor agonist, classified as a controlled substance due to psychoactive effects .

- Key Difference : The cyclohexylmethyl group introduces spatial complexity, enabling strong receptor interactions.

- Implications : Highlights how structural complexity in substituents can dictate pharmacological activity.

Functional Group Variations

Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N'-diethyl-, hydrochloride

- Structure : Ethanimidamide (NH-C(=NH)-) replaces the amide group.

- Key Difference : The amidine group is more basic and prone to protonation .

3,4-Dichloro-N~1~-[2-(2-thienyl)ethyl]benzamide

- Structure : Thienyl-ethyl substituent on the amide nitrogen.

- Implications : May improve binding to aromatic-rich biological targets like kinase enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.